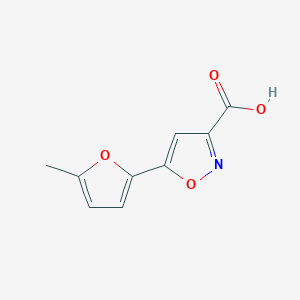

5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid

描述

Historical Development of Oxazole and Furan Chemistry

Oxazole chemistry traces its origins to the late 19th century, with seminal contributions from Emil Fischer and Robert Robinson. Fischer’s 1896 synthesis of 2,5-disubstituted oxazoles via cyanohydrin-aldehyde condensation established foundational methodologies. Concurrently, Robinson and Gabriel advanced cyclodehydration strategies using 2-acylaminoketones, enabling access to diverse oxazole derivatives. These early efforts laid the groundwork for understanding oxazole’s weak basicity (pK~a~ ≈ 0.8 for its conjugate acid) and reactivity in electrophilic substitutions.

Furan, first isolated during benzene purification in the 19th century, emerged as a critical heterocycle due to its presence in natural products like pyromucic acid. Its electron-rich aromatic system, derived from a lone oxygen atom within a five-membered ring, facilitates participation in Diels-Alder reactions and hydrogenation to tetrahydrofuran—a key solvent in industrial processes. The discovery of furfural production from agricultural waste further cemented furan’s industrial relevance.

The convergence of these two heterocyclic systems became feasible only after mid-20th-century advances in directed C–H functionalization and cross-coupling strategies. For instance, the Van Leusen reaction (using TosMIC and aldehydes) enabled modular assembly of oxazole rings, while furan derivatives were incorporated via Suzuki-Miyaura couplings or cycloadditions.

Significance of Hybrid Heterocyclic Systems in Organic Chemistry

Hybrid heterocycles, such as this compound, exemplify the strategic fusion of pharmacophores to enhance bioactivity and physicochemical properties. The oxazole moiety contributes to hydrogen bonding and π-stacking interactions, while the furan ring augments electron density, influencing charge distribution and metabolic stability. Such hybrids often exhibit superior pharmacokinetic profiles compared to their parent heterocycles, as demonstrated in antimalarial and anticancer agents.

A comparative analysis of hybrid heterocycles reveals their enhanced efficacy:

These data underscore the potential of hybrid systems in overcoming drug resistance and improving target selectivity.

Contemporary Research Interest in Oxazole-Furan Hybrid Structures

Recent studies emphasize the modular synthesis of oxazole-furan hybrids via sequential C–H activation and decarboxylative cross-coupling. For example, palladium-catalyzed directed C–H arylation of furan-containing oxazoles enables precise functionalization at the C5 position, a site traditionally challenging to modify. The carboxylic acid group in this compound further serves as a handle for peptide conjugation or metal-organic framework (MOF) fabrication, expanding its utility in catalysis and drug delivery.

Notably, the Cornforth rearrangement—a thermal reorganization of 4-acyloxazoles—has been adapted to generate furan-oxazole scaffolds with tailored substituents. This reaction, coupled with modern photoredox catalysis, allows for the stereocontrolled synthesis of enantiopure hybrids, addressing longstanding challenges in accessing three-dimensional heterocyclic architectures.

Research Significance of Carboxylic Acid Functionalized Heterocycles

The carboxylic acid group in this compound enhances solubility in polar solvents and facilitates salt formation, critical for pharmaceutical formulation. Additionally, this functional group enables participation in Steglich esterification and amide couplings, permitting rapid diversification into libraries of derivatives for structure-activity relationship (SAR) studies.

In materials science, the acid moiety coordinates to metal centers, forming coordination polymers with applications in gas storage and heterogeneous catalysis. Recent work demonstrates that iridium complexes of similar oxazole-carboxylic acids exhibit luminescent properties, suggesting potential in organic light-emitting diodes (OLEDs).

The synthesis of this compound often begins with Fischer oxazole formation, followed by palladium-mediated coupling of 5-methylfuran-2-boronic acid to the oxazole core. Subsequent oxidation of a methyl group to the carboxylic acid—via intermediates like 5-(5-methylfuran-2-yl)-1,2-oxazole-3-methanol—completes the assembly. Green chemistry approaches, including microwave-assisted cyclization and aqueous-phase reactions, are increasingly employed to improve yields and reduce waste.

属性

IUPAC Name |

5-(5-methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-5-2-3-7(13-5)8-4-6(9(11)12)10-14-8/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGNLEZOYXVUNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the furan and oxazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the furan ring can be synthesized from furfural derivatives, while the oxazole ring can be formed through cyclization reactions involving nitriles and aldehydes.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as silica-supported cobalt nanoparticles have been reported to facilitate the synthesis of furan-based compounds efficiently . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to make the process more sustainable .

化学反应分析

Carboxylic Acid Derivative Formation

The carboxylic acid group at the 3-position undergoes typical acid-mediated reactions:

Research Findings :

-

The Schmidt reaction (involving NaN₃ and H₂SO₄) converts the carboxylic acid to an acyl azide, which rearranges to an isocyanate intermediate .

-

Acylation with ketenes or acyl chlorides yields mixed anhydrides, useful in peptide synthesis .

Oxazole Ring Modifications

The oxazole ring participates in electrophilic substitutions and ring-opening reactions:

Key Observations :

-

The oxazole’s electron-deficient nature directs substitutions to the 4- and 5-positions.

-

Ring-opening under strong acidic/basic conditions produces α-amino ketones .

Methylfuran Reactivity

The 5-methylfuran-2-yl group undergoes furan-specific transformations:

Mechanistic Insights :

-

Methyl substitution at the 5-position deactivates the furan ring, reducing its susceptibility to electrophiles compared to unsubstituted furans .

Cross-Coupling Reactions

The furan and oxazole rings enable transition-metal-catalyzed couplings:

| Reaction Type | Catalyst System | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids | Biaryl-oxazole hybrids | 60–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl/alkyl derivatives | 50–75% |

Applications :

-

Used to introduce aryl/alkyl groups for structure-activity relationship (SAR) studies in medicinal chemistry .

Degradation Pathways

Under harsh conditions, the compound undergoes decomposition:

| Condition | Products | Mechanism |

|---|---|---|

| Strong acid (HCl, Δ) | Hydrolyzed oxazole → α-ketoamide + furan | Acid-catalyzed ring-opening . |

| UV irradiation | Radical-mediated fragmentation | Forms methylfuran radicals and CO₂ . |

科学研究应用

Medicinal Chemistry

Inhibition of Enzymes

One of the notable applications of 5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid is its role as an inhibitor of specific enzymes. Research has shown that derivatives of isoxazole compounds can act as potent inhibitors of monoamine oxidase, an enzyme linked to various neurological disorders. For example, the structural characteristics of the compound allow it to effectively bind to the active site of the enzyme, thereby inhibiting its function and potentially offering therapeutic benefits for conditions like depression and anxiety .

Ligand for Transition Metals

The compound also serves as a multidentate ligand for transition metals. This property is significant in coordination chemistry, where it can form stable complexes with metals such as copper and nickel. These metal complexes have been studied for their catalytic properties in organic reactions, including oxidation and reduction processes .

Materials Science

Synthesis of Functional Polymers

In materials science, this compound is utilized as a building block for synthesizing functional polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties for specific applications, such as drug delivery systems or advanced coatings. The incorporation of this compound into polymer matrices enhances their thermal stability and mechanical strength .

Nanocomposite Development

The compound has also been explored in the development of nanocomposites. By integrating this compound into nanostructured materials, researchers have achieved improved electrical conductivity and thermal properties. These advancements are crucial for applications in electronics and energy storage devices .

Agricultural Chemistry

Pesticide Formulation

In the field of agricultural chemistry, this compound has been investigated for its potential use in pesticide formulations. Its structural features contribute to biological activity against various pests and pathogens. Studies have indicated that derivatives of this compound exhibit herbicidal properties, making them suitable candidates for developing environmentally friendly agricultural products .

Plant Growth Regulators

Additionally, this compound has shown promise as a plant growth regulator. Research indicates that it can enhance growth rates and improve resistance to environmental stressors in certain crops. This application is particularly valuable in sustainable agriculture practices aimed at increasing yield without relying heavily on synthetic fertilizers .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme Inhibition | Potent inhibitor of monoamine oxidase |

| Ligand for Transition Metals | Forms stable metal complexes with catalytic properties | |

| Materials Science | Functional Polymers | Enhances thermal stability and mechanical strength |

| Nanocomposite Development | Improved electrical conductivity | |

| Agricultural Chemistry | Pesticide Formulation | Exhibits herbicidal properties |

| Plant Growth Regulators | Enhances growth rates in crops |

Case Studies

- Monoamine Oxidase Inhibition

- Polymer Synthesis

- Agricultural Application

作用机制

The mechanism of action of 5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with various molecular targets. The furan and oxazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Heterocyclic Core

5-Furan-2-yl-isoxazole-3-carboxylic Acid

- Structure : Lacks the methyl group on the furan ring.

- Molecular Weight: 179.13 g/mol (C₈H₅NO₄).

- Key Differences : The absence of the methyl group reduces lipophilicity (clogP ≈ 1.2 vs. ~1.5 for the methylfuran analog). This impacts membrane permeability and bioavailability .

5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic Acid

- Structure : Replaces furan with thiophene.

- Molecular Weight: 195.20 g/mol (C₈H₅NO₃S).

5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic Acid

- Structure : Substituted with a bromophenyl group.

- Molecular Weight: Not explicitly stated, but estimated at ~256 g/mol (C₁₀H₆BrNO₃).

- Key Differences : The bromine atom increases molecular weight and introduces steric bulk, which may hinder binding in sterically constrained targets. Bromine’s electronegativity also polarizes the aromatic ring .

Functional Group Modifications

5-(MorpholinoMethyl)isoxazole-3-carboxylic Acid Hydrochloride

- Structure : Adds a morpholine-methyl group.

- Molecular Weight : 248.66 g/mol (C₉H₁₃ClN₂O₄).

- Key Differences : The morpholine group introduces a tertiary amine, enhancing water solubility (logP ≈ -0.5) and enabling protonation at physiological pH. This modification is advantageous for central nervous system-targeting drugs .

5-[4-(4-Chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic Acid

- Structure : Features a biphenyl ether substituent.

- Molecular Weight: 315.71 g/mol (C₁₆H₁₀ClNO₄).

- Key Differences : The extended aromatic system increases lipophilicity (clogP ≈ 3.8), favoring interactions with hydrophobic enzyme pockets. However, steric hindrance may reduce synthetic yields (e.g., 42% for structurally complex analogs in ) .

Solubility and Stability

- The morpholine derivative () has improved aqueous solubility (~20 mg/mL in water) compared to the target compound (<5 mg/mL), which is critical for intravenous formulations .

- Bromine and chlorine substituents () may enhance photostability but pose challenges in green chemistry due to halogen waste .

生物活性

5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid (CAS: 951626-47-4) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 193.156 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC=C(O1)C2=NOC(=C2C(=O)O)C |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have implications in treating mood disorders .

- Metal Chelation : It acts as a multidentate ligand for transition metals, which can influence various biochemical pathways and enhance its therapeutic potential .

Antimicrobial Properties

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the oxazole structure can enhance antibacterial potency against both Gram-positive and Gram-negative bacteria. Specific derivatives have demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to modulate gene expression and inhibit specific cellular pathways involved in tumor growth is under investigation. The structural features that allow for interaction with DNA or RNA may contribute to its potential as an anticancer agent .

Case Studies

- Inhibition of Monoamine Oxidase : A study highlighted the compound's role as a MAO inhibitor, showing promising results in increasing neurotransmitter levels in vitro. This could pave the way for developing treatments for depression and anxiety disorders .

- Antimicrobial Efficacy : In a comparative study, several derivatives were tested against common pathogens. The results indicated that certain modifications at the furan ring significantly enhanced antibacterial activity, making them more effective than traditional antibiotics like ampicillin .

常见问题

Q. What are the established synthetic routes for 5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid, and how do reaction conditions influence yields?

The compound is synthesized via cyclocondensation and functionalization reactions. A key method involves reacting 2-((5-methylfuran-2-yl)methylene)malononitrile with cyanoacetohydrazide in ethanol under piperidine catalysis, yielding intermediates like 1,6-diamino-3,5-dicyano-4-(5-methylfuran-2-yl)-2-pyridone. Subsequent reactions with aldehydes or thioglycolic acid generate derivatives (e.g., triazolo[1,5-a]pyridines or thiazolo[3,2-a]pyridines). Optimizing solvent polarity, catalyst concentration (e.g., piperidine), and reaction time is critical for yields >70% .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Single-crystal X-ray diffraction is the gold standard for structural confirmation, as demonstrated for related oxazole-carboxylic acids (mean C–C bond length: 0.003 Å, R factor: 0.084) . Complementary techniques include:

- NMR : Assigns substituent positions on the furan and oxazole rings.

- HPLC-MS : Validates purity (>95%) and molecular weight (CHNO, MW 193.16) .

- FT-IR : Confirms carboxylic acid (-COOH) and oxazole ring vibrations.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies in pharmacological activity (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Substituent positioning : Electron-withdrawing groups on the oxazole ring enhance Hsp90 inhibition (e.g., Luminespib analogs) .

- Solubility : Poor aqueous solubility of the free acid may skew in vitro assays; methyl/ethyl ester prodrugs improve bioavailability .

- Assay conditions : Variations in cell lines (e.g., pancreatic vs. breast cancer) or ATP concentrations in kinase assays must be standardized .

Q. What computational strategies are effective for predicting the compound’s reactivity in multicomponent reactions?

Density Functional Theory (DFT) simulations can model:

- Electrophilic substitution : Reactivity of the 5-methylfuran moiety in Biginelli-like reactions (e.g., with thiourea and ethyl cyanoacetate) .

- Charge distribution : The oxazole ring’s electron-deficient C3 position directs nucleophilic attacks, favoring thiazolo[3,2-a]pyrimidine formation .

- Solvent effects : Ethanol vs. acetic anhydride alters reaction pathways via polarity and protonation states .

Q. How does the compound’s structural motif enable applications in drug discovery pipelines?

The 1,2-oxazole-3-carboxylic acid scaffold is a versatile pharmacophore:

- Hsp90 inhibition : Derivatives like Luminespib exploit the oxazole ring’s ability to chelate ATP-binding pocket residues .

- Anticancer activity : Furan-oxazole hybrids inhibit angiogenesis via VEGF pathway modulation, as shown in murine xenograft models .

- Toxicity mitigation : Carboxylic acid groups reduce off-target effects by enhancing target specificity compared to non-polar analogs .

Methodological Challenges and Solutions

Q. What strategies improve the stability of this compound during storage?

- Lyophilization : Freeze-drying the compound as a sodium salt (pH 7–8) prevents decarboxylation .

- Inert atmosphere : Storage under argon minimizes oxidation of the furan ring .

- Temperature control : Stability decreases above −20°C; degradation products include 5-methylfuran-2-carboxylic acid and oxazole fragments .

Q. How can researchers validate the compound’s role in modulating protein-protein interactions (PPIs)?

- SPR (Surface Plasmon Resonance) : Measures binding kinetics to targets like PIN1 or PTPN1 (K: 10–100 nM range) .

- Cellular thermal shift assays (CETSA) : Confirms target engagement by stabilizing proteins upon ligand binding .

- Mutagenesis studies : Substituting residues in the oxazole-binding pocket (e.g., Lys45 in Hsp90) disrupts interaction, confirming mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。